![molecular formula C18H14BrN3O3S B11700733 N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11700733.png)
N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA is a complex organic compound that features a bromophenyl group, a phthalimide moiety, and a thiourea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the bromophenyl group: This step might involve a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).
Coupling reactions: The bromophenyl and phthalimide intermediates can be coupled using a suitable linker, such as a thiourea group, under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group might yield sulfonyl derivatives, while substitution of the bromine atom could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with thiourea linkages are often used as catalysts in organic synthesis.
Materials Science: The unique structure of this compound might make it useful in the development of new materials with specific properties.
Biology and Medicine
Drug Development: The compound could be investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.
Biological Probes: It might be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Industry
Polymer Science: The compound could be used in the synthesis of polymers with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA would depend on its specific application. For example:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Catalytic Activity: The thiourea group could activate substrates by forming hydrogen bonds, facilitating chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-3-[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]thiourea: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]thiourea: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA might confer unique properties, such as increased reactivity or specific biological activity, compared to its analogs.
Propriétés
Formule moléculaire |
C18H14BrN3O3S |
|---|---|
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H14BrN3O3S/c19-11-5-7-12(8-6-11)20-18(26)21-15(23)9-10-22-16(24)13-3-1-2-4-14(13)17(22)25/h1-8H,9-10H2,(H2,20,21,23,26) |
Clé InChI |
YHHDBZSGPGAHKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC(=S)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700662.png)
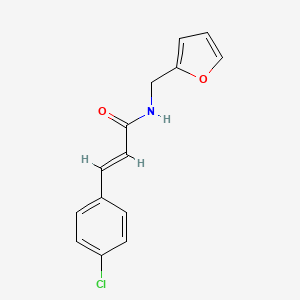

![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700682.png)
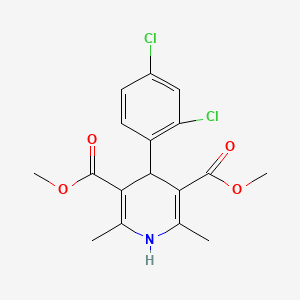
![(4E)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700690.png)
![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11700708.png)
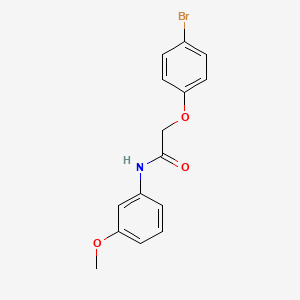
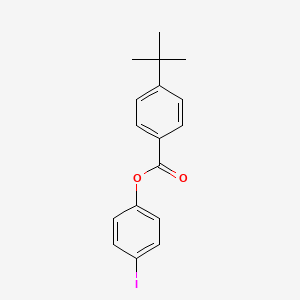
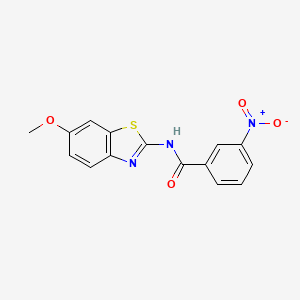

![2-bromo-6-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B11700730.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbutanehydrazide](/img/structure/B11700735.png)
![N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B11700745.png)
